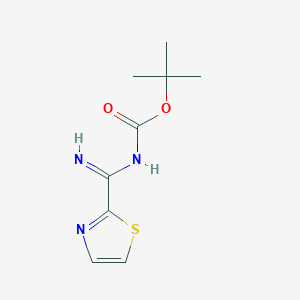

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C9H13N3O2S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

tert-butyl N-(1,3-thiazole-2-carboximidoyl)carbamate |

InChI |

InChI=1S/C9H13N3O2S/c1-9(2,3)14-8(13)12-6(10)7-11-4-5-15-7/h4-5H,1-3H3,(H2,10,12,13) |

InChI Key |

BJYCKMFPGDMOHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)C1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-amino-5-bromothiazole monohydrobromide + di-tert-butyl dicarbonate | Reaction in pyridine at 20 °C |

| 2 | Stirring until completion | Formation of tert-butyl carbamate |

| Yield | 63% | Isolated product |

This reaction protects the amino group on the thiazole ring, enabling further functionalization.

Functionalization via Aldehyde Alkylation

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | tert-butyl methyl(4-methylthiazol-2-yl)carbamate + LDA (−78 °C) | Deprotonation of methyl group |

| 2 | Addition of aldehyde (e.g., acetaldehyde) | Formation of hydroxyalkyl intermediate |

| 3 | Workup with aqueous acid, extraction, and purification | Isolated hydroxypropyl carbamate |

| Yield | Typically moderate to good (dependent on aldehyde and conditions) | Intermediate for further transformations |

This method allows the introduction of side chains that can be converted into imino groups via oxidation or condensation.

Direct Condensation with Oxoacetate Derivatives

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | tert-butyl carbamate-protected amine + ethyl 2-oxoacetate derivative | Mixing in organic solvent |

| 2 | Addition of base (e.g., triethylamine) | Formation of imino-linked product |

| 3 | Stirring at 50-60 °C for several hours | High yield and purity of product |

This method is noted for its industrial relevance due to higher yields and reduced viscosity issues compared to previous methods using salt forms of reagents.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc Protection with Boc2O | Amino-thiazole, di-tert-butyl dicarbonate, pyridine | 20 °C, stirring | ~60-70 | Simple, selective protection | Moderate yield, requires base |

| Aldehyde Alkylation via LDA | Boc-protected thiazole, LDA, aldehyde | −78 °C to RT, inert atmosphere | Moderate | Enables functionalization at methyl site | Requires low temperature and careful handling |

| Condensation with Oxoacetate + Base | Boc-protected amine, ethyl 2-oxoacetate, triethylamine | 50-60 °C, several hours | 85-93 | High yield, industrial scalability | Requires careful control of base amount and temperature |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of tert-butyl (imino(thiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with cyano (28) or sulfonyl groups (5) exhibit enhanced electrophilicity, facilitating nucleophilic reactions in bioconjugates or enzyme inhibition .

- Aryl Substituents : Chlorophenyl/bromophenyl derivatives (19h, 19i) show improved selectivity for SphK1/2, likely due to hydrophobic interactions with the enzyme’s active site .

- Trifluoromethyl Groups : The trifluoromethyl group in compound 14 enhances metabolic stability and binding affinity for CDK9, as evidenced by HR-MS data (m/z 394.1359) .

Key Observations:

- Cross-Coupling Reactions : Suzuki coupling (e.g., compound 28) and Buchwald-Hartwig amination (e.g., LOX inhibitors) are prevalent for introducing aryl/heteroaryl groups .

- Oxidation Steps : Sulfide-to-sulfoxide/sulfone transformations (e.g., m-CPBA in ) are critical for enhancing inhibitor potency .

Table 3: Activity Data for Select Compounds

Key Observations:

- SphK1/2 Inhibitors : Chlorophenyl derivative 19h demonstrates dual inhibition but higher potency against SphK1, attributed to steric complementarity with the hydrophobic pocket .

- LOX/LOXL2 Selectivity: Sulfonyl-biphenyl derivatives exhibit nanomolar inhibition of LOXL2, crucial for anti-fibrotic applications .

- Kinase Selectivity : Trifluoromethyl substitution in 14 reduces off-target effects on other CDKs, as confirmed by kinase profiling .

Physicochemical and Spectroscopic Data

- NMR Shifts :

- HR-MS Accuracy : Deviations <1 ppm (e.g., 19h: Calcd 680.2422, Found 680.2435) confirm synthetic precision .

Biological Activity

Tert-butyl (imino(thiazol-2-yl)methyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H14N4O2S

Molecular Weight: 246.30 g/mol

IUPAC Name: Tert-butyl (imino(thiazol-2-yl)methyl)carbamate

CAS Number:

The biological activity of Tert-butyl (imino(thiazol-2-yl)methyl)carbamate is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymes: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to cell proliferation and inflammation.

- Receptor Interaction: It may interact with specific receptors, modulating signaling pathways that affect cellular responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Tert-butyl (imino(thiazol-2-yl)methyl)carbamate against a range of pathogens. In vitro assays demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor properties. In a series of experiments, it was found to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of the cell cycle.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| A549 | 4.0 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Tert-butyl (imino(thiazol-2-yl)methyl)carbamate. Modifications at various positions on the thiazole ring have shown varying effects on potency and selectivity:

- Substituents at C4 Position: Increasing lipophilicity at this position generally enhances antimicrobial activity.

- Amino Group Variations: Substitution with different amino groups has been shown to affect both enzyme inhibition and receptor binding affinity.

Case Study 1: Antibacterial Activity

In a study published in MDPI, Tert-butyl (imino(thiazol-2-yl)methyl)carbamate was tested against a panel of bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antibacterial efficacy, particularly with halogen substitutions enhancing activity against resistant strains .

Case Study 2: Cancer Research

Research conducted on the antitumor effects revealed that Tert-butyl (imino(thiazol-2-yl)methyl)carbamate exhibited selective cytotoxicity towards tumor cells compared to normal cells. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.